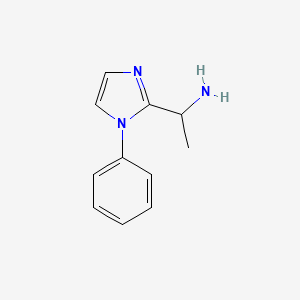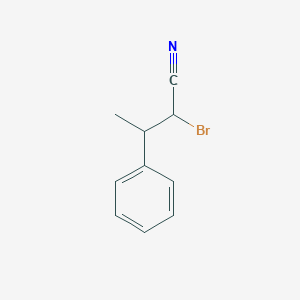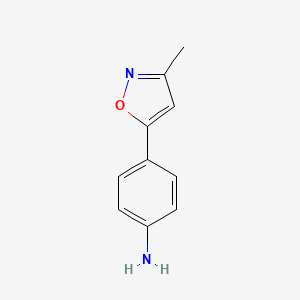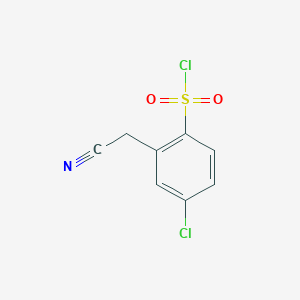
N-(2,4-dichlorophenyl)-2-hydroxypropanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, has been reported . The process involved the reaction of 6-methyluracil with 2-chloromethyltiiran to produce an intermediate, which then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product .Molecular Structure Analysis
The molecular structure of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, was confirmed by X-ray diffraction analysis . The molecules of this compound form orthorhombic crystals with the space group Pna 2 1 .Applications De Recherche Scientifique
Antipathogenic Activity
N-(2,4-dichlorophenyl)-2-hydroxypropanamide and similar derivatives have been studied for their antipathogenic activity. Research by Limban, Marutescu, and Chifiriuc (2011) indicates significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. These findings suggest potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Treatment of Helicobacter pylori Infection
Research by Liu et al. (2018) explored aniline-containing hydroxamic acids, including a derivative of N-(2,4-dichlorophenyl)-2-hydroxypropanamide, as anti-virulence agents for treating gastritis and gastric ulcer caused by Helicobacter pylori. These compounds demonstrated potent urease inhibition and showed promise as potential treatments for H. pylori-induced conditions (Liu et al., 2018).
Antibacterial Activity Against Anaerobic Bacteria
A study by Dickens et al. (1991) identified a compound structurally related to N-(2,4-dichlorophenyl)-2-hydroxypropanamide as a potent antibacterial agent, particularly effective against anaerobic bacteria. This compound was designed to act as a pro-drug, releasing lethal species specifically within target anaerobic bacterial cells (Dickens et al., 1991).
Antioxidant and Enzyme Inhibition Properties
Boudebbous et al. (2020) synthesized a derivative of N-(2,4-dichlorophenyl)-2-hydroxypropanamide and found it to be a potent antioxidant agent. It also showed promising inhibitory potential on cholinesterase and α-glucosidase enzymes, suggesting potential therapeutic applications (Boudebbous et al., 2020).
Structural Analysis
Gowda et al. (2008) conducted a structural analysis of N-(2,4-dichlorophenyl)-2-hydroxypropanamide, providing insights into its molecular conformation and potential interaction mechanisms. This research is valuable for understanding the compound's behavior in various applications (Gowda et al., 2008).
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(13)9(14)12-8-3-2-6(10)4-7(8)11/h2-5,13H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRVMPNRXYAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-hydroxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



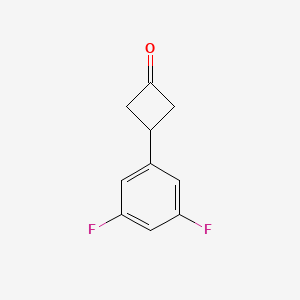
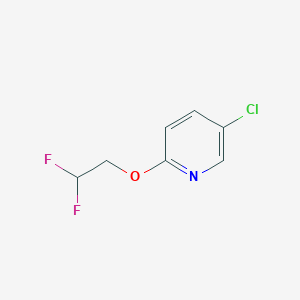
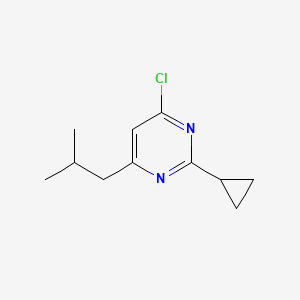
![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)
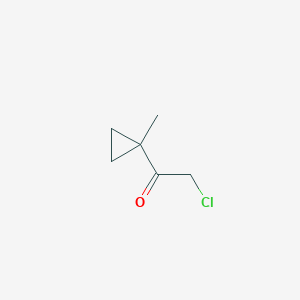
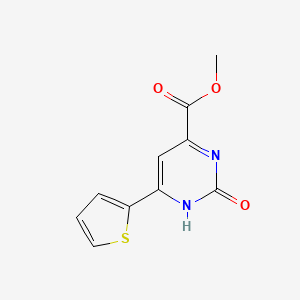
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)
